molecular formula C16H15N3O B3860362 N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide

N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide

Cat. No. B3860362
M. Wt: 265.31 g/mol
InChI Key: COSOIDVYPRKBNX-OZOLYBCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide, also known as MPI-0479605, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of isonicotinohydrazides, which have been shown to possess significant biological activity.

Mechanism of Action

The mechanism of action of N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide involves the inhibition of the enzyme IKK-beta, which is a key regulator of the NF-kappaB signaling pathway. This pathway plays a critical role in the regulation of inflammation and immune responses. By inhibiting IKK-beta, N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide can block the activation of NF-kappaB and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide has been shown to have significant biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory activity, studies have demonstrated that N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide can also inhibit the growth of cancer cells and induce apoptosis. Other studies have suggested that N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide may have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying the NF-kappaB signaling pathway. However, one limitation of N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide is that it can have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide. One area of interest is the potential use of this compound as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the development of more potent and selective inhibitors of IKK-beta that can be used to study the NF-kappaB pathway in greater detail. Finally, there is interest in exploring the potential of N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide as a treatment for cancer and neurodegenerative diseases.

Scientific Research Applications

N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages and other immune cells.

properties

IUPAC Name

N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-13(7-8-14-5-3-2-4-6-14)18-19-16(20)15-9-11-17-12-10-15/h2-12H,1H3,(H,19,20)/b8-7+,18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSOIDVYPRKBNX-OZOLYBCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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